(2-Ethylhexanoato-O)(isononanoato-O)calcium
Description
(2-Ethylhexanoato-O)(isononanoato-O)calcium (CAS: 94247-33-3) is a mixed-ligand calcium carboxylate complex with the molecular formula C₁₇H₃₂CaO₄ and a molecular weight of 324.47 g/mol . Structurally, it features calcium coordinated to two distinct carboxylate ligands: 2-ethylhexanoate (a branched C₈ carboxylic acid) and isononanoate (a branched C₉ carboxylic acid). This heteroleptic configuration distinguishes it from homoleptic calcium carboxylates, where the metal center binds to identical ligands.
The compound is industrially relevant as a catalyst or stabilizer in polymers, coatings, and lubricants, leveraging calcium's low toxicity and carboxylates' thermal stability . Its mixed-ligand design may enhance solubility or compatibility in nonpolar matrices compared to single-ligand analogs .
Properties
CAS No. |
94247-33-3 |
|---|---|
Molecular Formula |
C17H32CaO4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
calcium;2-ethylhexanoate;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.C8H16O2.Ca/c1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
PXPRSNOGFXQYIW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isononanoato-O)calcium typically involves the reaction of calcium oxide or calcium hydroxide with 2-ethylhexanoic acid and isononanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CaO+2-Ethylhexanoic Acid+Isononanoic Acid→(2-Ethylhexanoato-O)(isononanoato-O)calcium+H2O
Industrial Production Methods
In industrial settings, the production of (2-Ethylhexanoato-O)(isononanoato-O)calcium involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)(isononanoato-O)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of calcium oxide and other by-products.
Substitution: It can participate in substitution reactions where the organic ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with (2-Ethylhexanoato-O)(isononanoato-O)calcium include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of (2-Ethylhexanoato-O)(isononanoato-O)calcium depend on the specific reaction conditions. For example, oxidation may yield calcium oxide, while substitution reactions may produce various substituted calcium compounds.
Scientific Research Applications
Chemical Properties and Structure
Calcium 2-ethylhexanoate is a calcium salt derived from 2-ethylhexanoic acid, while isononanoate refers to the calcium salt of isononanoic acid. These compounds exhibit unique properties that make them suitable for various applications, including their ability to act as stabilizers and additives in different formulations.
Coatings and Paints
Calcium 2-ethylhexanoate is widely used as an additive in paints and coatings. It enhances the performance characteristics of these materials by improving adhesion, stability, and durability. The compound also aids in the dispersion of pigments and fillers, leading to improved color consistency and finish quality .
Food Packaging
The compound has been reported to be utilized in food packaging materials due to its low toxicity and effective barrier properties. Its inclusion helps to maintain the integrity of food products by preventing moisture and gas permeation .
Printing Inks
Calcium 2-ethylhexanoate is employed in the formulation of printing inks, where it contributes to the stability and performance of ink formulations. Its role as a stabilizer ensures that inks maintain their viscosity and flow characteristics during application .
Toxicological Studies
Research has shown that calcium 2-ethylhexanoate poses a low risk to human health when used appropriately. Risk assessments indicate that exposure levels are below thresholds associated with adverse health effects . Furthermore, studies have demonstrated that this compound does not exhibit significant skin sensitization properties, making it safer for use in consumer products .
Environmental Impact
Environmental assessments have classified calcium 2-ethylhexanoate as unlikely to cause ecological harm. Its biodegradability and low toxicity levels suggest a minimal impact on aquatic ecosystems when released into the environment .
Case Study: Use in Food Contact Materials
A case study highlighted the application of calcium 2-ethylhexanoate in food contact materials, emphasizing its compliance with safety regulations for use in packaging for fatty foods. The study detailed how the compound meets the criteria for polymers of low concern, ensuring consumer safety while maintaining product efficacy .
Case Study: Paint Formulations
Another case study focused on paint formulations incorporating calcium 2-ethylhexanoate as a stabilizer. Results indicated improved performance characteristics such as enhanced drying times and resistance to environmental degradation, showcasing its effectiveness in industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Coatings and Paints | Additive for adhesion and stability | Improved durability and finish quality |
| Food Packaging | Component in barrier films | Maintains food integrity |
| Printing Inks | Stabilizer for ink formulations | Consistent viscosity and flow |
| Health Safety | Low toxicity risk | Safe for consumer products |
| Environmental Impact | Biodegradable; low ecological risk | Minimal impact on ecosystems |
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)calcium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, in biological systems, it may interact with calcium-binding proteins, influencing cellular processes like signal transduction and muscle contraction.
Comparison with Similar Compounds
Table 1: Key Mixed-Ligand Carboxylates
Key Observations :
- Metal Center Influence : Cerium and cobalt analogs exhibit higher molecular weights due to larger atomic radii and variable oxidation states. Cerium complexes, for example, are used in catalytic oxidation, while cobalt derivatives accelerate paint drying .
- Ligand Effects: Isononanoate's branched structure improves solubility in organic solvents compared to linear carboxylates. Mixed ligands (e.g., 2-ethylhexanoate + isononanoate) may balance steric bulk and reactivity .
Homoleptic Calcium Carboxylates
Table 2: Comparison with Homoleptic Calcium Salts
Key Differences :
- Physical Properties: Calcium bis(2-ethylhexanoate) is a low-viscosity liquid, while the mixed-ligand analog may exhibit higher viscosity due to asymmetric ligand packing .
- Performance: The inclusion of isononanoate in the mixed complex could enhance thermal stability or compatibility with branched polymers, though this requires empirical validation .
Biological Activity
(2-Ethylhexanoato-O)(isononanoato-O)calcium, commonly referred to as calcium 2-ethylhexanoate, is a calcium salt derived from 2-ethylhexanoic acid. This compound has garnered attention due to its potential applications in various industries, including cosmetics and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
The chemical formula for calcium 2-ethylhexanoate is with a molecular weight of approximately 302.49 g/mol. It is characterized by low water solubility and a relatively high boiling point, making it suitable for various formulations.
| Property | Value |
|---|---|
| Melting Point (°C) | 116 |
| Boiling Point (°C) | 403 |
| Water Solubility (g/mL) | |
| Log K | 3.88 |
Toxicological Profile
Research indicates that calcium 2-ethylhexanoate exhibits low toxicity at typical exposure levels. In a study assessing repeated dose toxicity, no significant adverse effects were observed in Fischer F344 rats administered the compound over two years at varying doses, with some groups showing fewer tumors than controls . However, developmental toxicity concerns have been raised due to the dissociation of the compound into 2-ethylhexanoic acid (2-EHA), which is classified as hazardous and suspected of damaging fertility and fetal development .
Skin and Eye Irritation Studies
In dermal irritation studies conducted on rabbits, calcium 2-ethylhexanoate did not elicit significant skin reactions under semi-occlusive conditions . However, potassium salts of 2-ethylhexanoate showed moderate erythema in some cases. In ocular irritation tests using bovine corneas, the compound demonstrated varying degrees of irritation, with one study reporting an in vitro irritation score that approached the threshold for classification as a severe irritant .
Sensitization Potential
While specific sensitization data for calcium 2-ethylhexanoate are lacking, it is generally not expected to be a skin sensitizer based on studies of its dissociation products .
Case Study: Developmental Toxicity
A notable case involved the assessment of developmental toxicity linked to 2-EHA. In rodent studies, exposure to this compound resulted in skeletal variations and malformations in fetuses without evident maternal toxicity. These findings underscore the need for caution when considering the use of calcium 2-ethylhexanoate in products intended for pregnant women or children .
Case Study: Ecotoxicological Assessment
Ecotoxicological evaluations have indicated that while calcium 2-ethylhexanoate poses low ecological risk, it is still classified as very toxic to aquatic life. This classification necessitates careful management to prevent environmental contamination during industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
